molecular formula C8H5ClN4O2 B2884241 1-(2-Chloro-4-nitrophenyl)-1H-1,2,4-triazole CAS No. 856452-73-8

1-(2-Chloro-4-nitrophenyl)-1H-1,2,4-triazole

Cat. No. B2884241
CAS RN: 856452-73-8
M. Wt: 224.6
InChI Key: OLZCZHOPNAVSFO-UHFFFAOYSA-N
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Description

2-Chloro-4-nitrophenol (2C4NP) is a common chlorinated nitrophenol pollutant. It has been widely used as an intermediate in the chemical syntheses of various pesticides, dyes, and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of a compound similar to the one you’re asking about, 1-(2-Chloro-4-nitrophenyl)-3-methylurea, has a linear formula of C8H8ClN3O3 .


Chemical Reactions Analysis

A Gram-negative bacterium, Cupriavidus sp. CNP-8, has been reported to degrade 2C4NP via the 1,2,4-benzenetriol (BT) pathway .

Safety and Hazards

The safety data sheet for 2-Chloro-4-nitrophenyl isocyanate, a compound with a similar structure, indicates that it may cause skin irritation, serious eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled .

Future Directions

The degradation of 2C4NP via the BT pathway in a Gram-negative bacterium increases our knowledge of the catabolic diversity for microbial 2C4NP degradation at the molecular and biochemical level . This could lead to future research and advancements in the field of environmental biotechnology.

properties

IUPAC Name

1-(2-chloro-4-nitrophenyl)-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN4O2/c9-7-3-6(13(14)15)1-2-8(7)12-5-10-4-11-12/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLZCZHOPNAVSFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)N2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloro-4-nitrophenyl)-1H-1,2,4-triazole

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